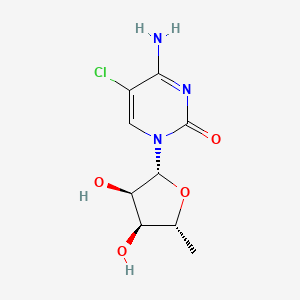
Meclocycline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Meclocycline is a semi-synthetic tetracycline prepared by dehydration of the 6-hydroxy group of chlortetracycline to yield an exocyclic 6-methylene. This compound is a close structural analogue of methacycline. Like all tetracyclines, this compound shows broad spectrum antibacterial and antiprotozoan activity. This compound has been extensively cited in the literature with over 400 references.
Scientific Research Applications
Topical Treatment for Acne : Meclocycline sulfosalicylate, a broad-spectrum antimicrobial agent, has been used topically for treating acne vulgaris. Clinical studies involving 351 patients demonstrated that 82% of patients experienced clinical improvement with twice-daily application, highlighting its effectiveness in acne management (Knutson, Swinyer, & Smoot, 1981).
Neuroprotective Properties : Minocycline, a derivative of this compound, has shown potential in neuroprotection. It has been found effective in experimental models of various diseases with an inflammatory basis, including Parkinson's disease, Huntington's disease, amyotrophic lateral sclerosis, Alzheimer's disease, multiple sclerosis, and spinal cord injury (Garrido-Mesa, Zarzuelo, & Gálvez, 2013).
Cardioprotective Effects : Minocycline has been studied for cardiac protection during ischemia/reperfusion injury, showing significant reduction in necrotic and apoptotic cell death in rat heart models. Its antiapoptotic mechanism includes reducing initiator caspases and preventing mitochondrial release of cytochrome C and Smac/DIABLO (Scarabelli et al., 2004).
Layer-by-Layer Drug Delivery Coating for Neural Interfaces : A study demonstrated the use of a layer-by-layer coating method for the local delivery of minocycline, which can be beneficial in reducing the foreign body response (FBR) in intracortical microelectrode arrays used in neuroscience research (Olczak, McDermott, & Otto, 2019).
Treatment of Autoimmune Encephalomyelitis : Minocycline has been used to treat chronic relapsing-remitting experimental allergic encephalomyelitis, an animal model of multiple sclerosis. The treatment was associated with immune deviation in the periphery and suppression of the inflammatory cascade in the central nervous system (Popovic et al., 2002).
Potential in Treating Neurodegenerative Disorders : Studies suggest minocycline's clinical potential in neurodegenerative disorders. It has shown to delay motor alterations, inflammation, and apoptosis in models of Huntington's disease, amyotrophic lateral sclerosis, and Parkinson's disease (Blum et al., 2004).
Application in Spinal Cord Injury : Clinical trials of minocycline in acute spinal cord injury have shown its feasibility, safety, and a tendency towards improvement in several outcome measures, indicating its potential therapeutic role in spinal cord injury management (Casha et al., 2012).
Properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(8S,10S,11S,13S,17R)-9-chloro-17-(2-chloroacetyl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] 3,4,5-trideuteriofuran-2-carboxylate](/img/structure/B1150451.png)

